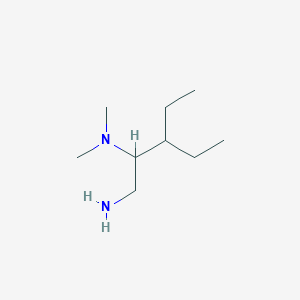
(1-Amino-3-ethylpentan-2-yl)dimethylamine
Descripción general
Descripción
(1-Amino-3-ethylpentan-2-yl)dimethylamine is a useful research compound. Its molecular formula is C9H22N2 and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-Amino-3-ethylpentan-2-yl)dimethylamine is an organic compound with significant biological activity, making it a valuable subject of study in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₂₂N₂, with a molecular weight of approximately 158.28 g/mol. Its structure features a pentane backbone with an amino group at the first carbon, an ethyl group at the third carbon, and a dimethylamine group at the second carbon. This unique configuration contributes to its biological activity and versatility as an intermediate in organic synthesis.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology and medicinal chemistry:
- Antitumor Properties : Compounds related to this compound have shown significant antitumor effects by intercalating with DNA, which is crucial for developing chemotherapeutic agents. These interactions may inhibit cancer cell proliferation and induce apoptosis.
- Analgesic Effects : Studies are exploring its analgesic properties through structural modifications aimed at enhancing pain relief efficacy. Such modifications could lead to new analgesic drugs that target specific pain pathways.
- Binding Affinity : The compound has been studied for its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is essential for assessing its pharmacological potential and mechanisms of action.
- Transport Mechanisms : Research into its effects on ATP-binding cassette (ABC) transporters has highlighted its role in drug transport mechanisms, which is critical for improving drug delivery systems .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-Dimethylamino-2-methylpentan-3-one | Contains a ketone group; used in analgesic research | Focus on pain management applications |
| N,N-Dimethylethylamine | Simple dimethylated amine; used in various syntheses | Less complex structure; broader applications |
| 1-Amino-2-methylpentane | Similar backbone but lacks ethyl group | More straightforward synthesis pathways |
This comparison emphasizes the complexity and specialized uses of this compound in medicinal chemistry.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound could effectively intercalate DNA, leading to reduced tumor growth in vitro. This property suggests potential applications in cancer therapy development.
- Neuroprotective Effects : Research on amino acid derivatives indicated that compounds similar to this compound could enhance neuronal viability and decrease apoptosis under ischemic conditions, highlighting their neuroprotective potential .
- Transporter Modulation : Investigations into the modulation of ABC transporters revealed that this compound could influence drug absorption and resistance mechanisms in various diseases, including cancer and neurological disorders .
Propiedades
IUPAC Name |
3-ethyl-2-N,2-N-dimethylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-8(6-2)9(7-10)11(3)4/h8-9H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHCPGLPFFCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















